molecular formula C26H32ClN3O3 B12739631 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (+-)- CAS No. 108508-91-4

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (+-)-

Cat. No.: B12739631
CAS No.: 108508-91-4
M. Wt: 470.0 g/mol
InChI Key: SGMJWCCBAKZWOV-UHFFFAOYSA-N
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Description

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- is a complex organic compound with a unique structure that combines elements of pyrimidoisoquinoline and imino functionalities

Preparation Methods

The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidoisoquinoline core, followed by the introduction of the dimethoxy, ethyl, and methyl groups. The final step usually involves the formation of the imino group and the addition of the hydrochloride salt to obtain the monohydrochloride form. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed to break down into smaller components, often using water and an acid or base catalyst.

Scientific Research Applications

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group and the pyrimidoisoquinoline core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar compounds to 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- include other pyrimidoisoquinoline derivatives and imino-containing compounds These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Properties

CAS No.

108508-91-4

Molecular Formula

C26H32ClN3O3

Molecular Weight

470.0 g/mol

IUPAC Name

6-ethyl-9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C26H31N3O3.ClH/c1-8-19-11-18-12-22(31-6)23(32-7)13-20(18)21-14-24(28(5)26(30)29(19)21)27-25-16(3)9-15(2)10-17(25)4;/h9-10,12-14,19H,8,11H2,1-7H3;1H

InChI Key

SGMJWCCBAKZWOV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=CC(=C(C=C2C3=CC(=NC4=C(C=C(C=C4C)C)C)N(C(=O)N13)C)OC)OC.Cl

Origin of Product

United States

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